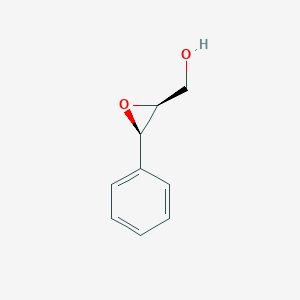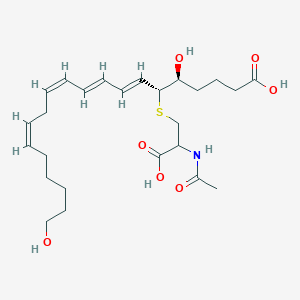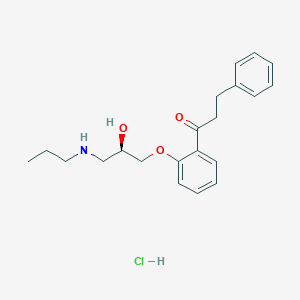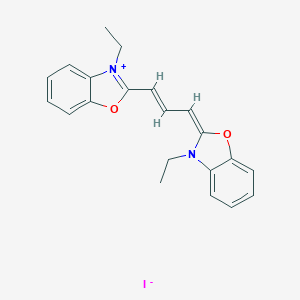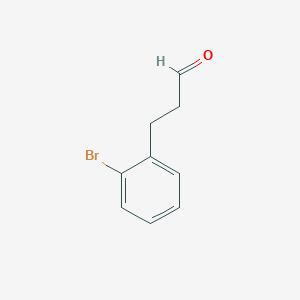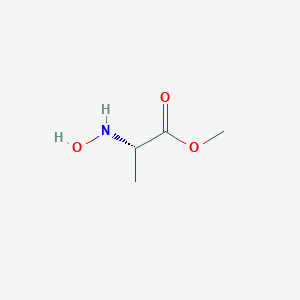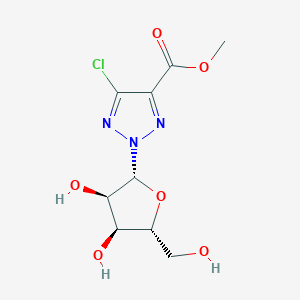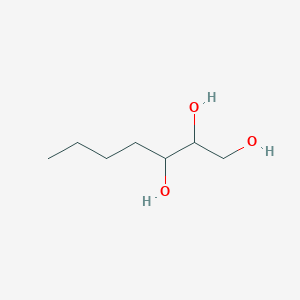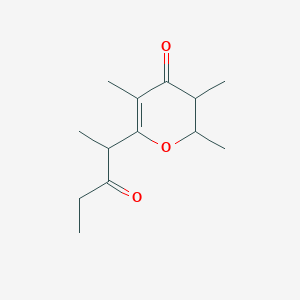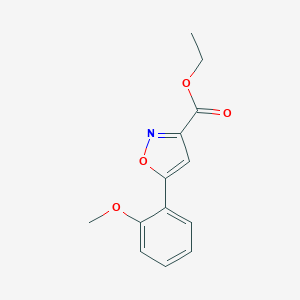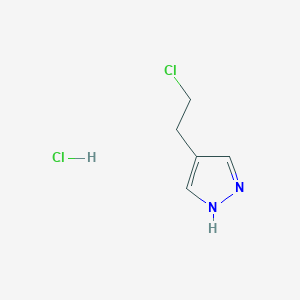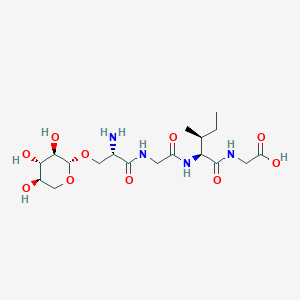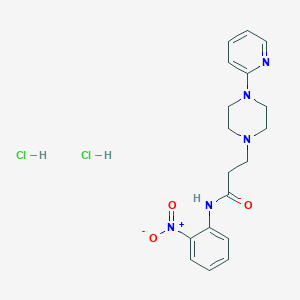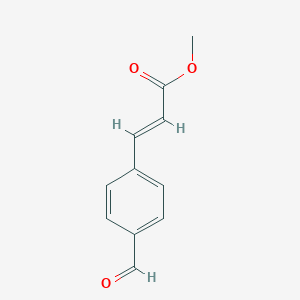
Methyl 3-(4-formylphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Methyl 3-(4-formylphenyl)acrylate is a chemical compound studied for its diverse chemical reactions and potential applications in various fields.
Synthesis Analysis
- The synthesis of Methyl 3-(4-formylphenyl)acrylate and similar compounds involves various chemical reactions, including one-pot reactions and free radical polymerization processes. An example is the synthesis of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate through a one-pot three-component reaction, stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).
Molecular Structure Analysis
- The molecular structure of Methyl 3-(4-formylphenyl)acrylate derivatives is characterized by specific lattice parameters, hydrogen bonding, and interactions between different groups. For instance, the title compound in Khan et al.'s study forms H-bonded dimers in the crystal lattice (Khan et al., 2013).
Chemical Reactions and Properties
- Methyl 3-(4-formylphenyl)acrylate undergoes various chemical reactions, including polymerization and complex formation with metal ions. For example, its derivatives can polymerize through free radical techniques and form complexes with different metal ions, indicating the versatility of the compound in chemical synthesis (Nanjundan et al., 2004).
Physical Properties Analysis
- The physical properties of Methyl 3-(4-formylphenyl)acrylate and its derivatives include their crystalline nature, melting points, and thermal stability. These properties vary depending on the specific derivatives and reaction conditions used in their synthesis (Xiao-jian, 2010).
Chemical Properties Analysis
- The chemical properties of Methyl 3-(4-formylphenyl)acrylate derivatives are influenced by their molecular structure and the presence of different functional groups. These properties are crucial in determining their reactivity and potential applications in various chemical processes (Gemmell et al., 1985).
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
- Polymer Stabilization and Modification : Research has indicated the utility of methyl acrylate derivatives in the synthesis of novel polymers with enhanced properties. For instance, studies on the stabilization of butadiene polymers have shown that certain acrylate compounds can act as effective thermal stabilizers, operating through unique mechanisms involving radical trapping and hydrogen transfer (Shin-ichi Yachigo et al., 1988) source. Furthermore, the synthesis of poly(3-thiophen-3-yl-acrylic acid methyl ester) has been explored to enhance the solubility of polythiophene derivatives in polar solvents, contributing significantly to the field of conductive polymers (O. Bertran et al., 2007) source.
Environmental Applications
- Waste Gas Treatment : The removal of methyl acrylate from waste gas has been successfully achieved using biotrickling filters, demonstrating the compound's role in mitigating environmental pollution. This technology relies on specific bacterial communities to degrade toxic methyl acrylate efficiently, highlighting an eco-friendly approach to industrial waste management (Hao Wu et al., 2016) source.
Material Chemistry and Corrosion Protection
- Corrosion Inhibition : The formation of self-assembled films using acrylate derivatives on metal surfaces has been studied for its potential to inhibit corrosion, especially on iron. These findings suggest that acrylate compounds can be used to enhance the durability and lifespan of metal components in various industrial applications (Zhang Zhe et al., 2009) source.
Propiedades
IUPAC Name |
methyl (E)-3-(4-formylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXMLLMZXPRPNG-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-formylphenyl)acrylate | |
CAS RN |
58045-41-3 |
Source


|
| Record name | methyl (2E)-3-(4-formylphenyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

